REACTION_CXSMILES
|
C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
1.41 mmol
|
Type
|
catalyst
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
triethylammonium sulfate
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
0.191 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1(CCCCC1)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0.163 mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
oxygen CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium (II) iodide
|
Quantity
|
0.69 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd](I)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The following materials were charged to the autoclave
|
Type
|
CUSTOM
|
Details
|
was 100° C
|
Type
|
CUSTOM
|
Details
|
The initial pressure at reaction temperature
|
Type
|
CUSTOM
|
Details
|
was observed during a reaction time of approximately 4.1 hours
|
Duration
|
4.1 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.132 mol | |
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.S([O-])([O-])(=O)=O.C([NH+](CC)CC)C.C([NH+](CC)CC)C.C([O:31][C:32]1([O:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:37]CCCC1)CCC.[C:43]1(=[O:49])CC[CH2:46][CH2:45][CH2:44]1.[O:50]=O>[Pd](I)I.S([O-])([O-])(=O)=O.[Cu+2].[I-].[Li+].C(O)CCC>[C:32]([O:38][CH2:39][CH2:40][CH2:41][CH3:42])(=[O:31])[C:37]([O:49][CH2:43][CH2:44][CH2:45][CH3:46])=[O:50] |f:1.2.3,8.9,10.11|
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
23 mmol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
1.41 mmol
|
Type
|
catalyst
|
Smiles
|
[I-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
triethylammonium sulfate
|
Quantity
|
23 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].C(C)[NH+](CC)CC.C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
0.191 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1(CCCCC1)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0.163 mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
oxygen CO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
ketal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
palladium (II) iodide
|
Quantity
|
0.69 mmol
|
Type
|
catalyst
|
Smiles
|
[Pd](I)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The following materials were charged to the autoclave
|
Type
|
CUSTOM
|
Details
|
was 100° C
|
Type
|
CUSTOM
|
Details
|
The initial pressure at reaction temperature
|
Type
|
CUSTOM
|
Details
|
was observed during a reaction time of approximately 4.1 hours
|
Duration
|
4.1 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)OCCCC)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.132 mol | |
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |